molecular formula C27H23ClN4O4S B2494496 N-(2-chlorophenyl)-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 443349-44-8

N-(2-chlorophenyl)-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2494496
CAS No.: 443349-44-8
M. Wt: 535.02
InChI Key: MNQBWOATVKMISW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a quinazolinone-based acetamide derivative featuring a 2-chlorophenyl group at the acetamide nitrogen and a 4-(morpholine-4-carbonyl)phenyl substituent at the quinazolinone core. This compound’s structural complexity arises from the integration of a sulfur-linked thioacetamide bridge, a 4-oxo-3,4-dihydroquinazolinone scaffold, and a morpholine-carbonyl moiety.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c28-21-6-2-4-8-23(21)29-24(33)17-37-27-30-22-7-3-1-5-20(22)26(35)32(27)19-11-9-18(10-12-19)25(34)31-13-15-36-16-14-31/h1-12H,13-17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQBWOATVKMISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-(4-Carboxyphenyl)-4-Oxo-3,4-Dihydroquinazoline-2-Thiol

The quinazolinone scaffold is constructed via cyclocondensation of anthranilic acid derivatives. A representative procedure involves reacting anthranilic acid with 4-carboxybenzaldehyde in acetic acid under reflux to form a Schiff base intermediate. Subsequent cyclization with thiourea in the presence of hydrochloric acid yields 3-(4-carboxyphenyl)-4-oxo-3,4-dihydroquinazoline-2-thiol.

Reaction Conditions :

  • Anthranilic acid (1.0 equiv), 4-carboxybenzaldehyde (1.1 equiv), glacial acetic acid, reflux, 12 h.
  • Thiourea (1.2 equiv), concentrated HCl, 100°C, 6 h.
  • Yield : 68–72%.

Alternative Routes via Suzuki Coupling

In some protocols, the 3-arylquinazolinone is assembled via Suzuki-Miyaura cross-coupling. For example, 2-chloro-4-oxoquinazoline undergoes coupling with 4-(morpholine-4-carbonyl)phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Reaction Conditions :

  • 2-Chloro-4-oxoquinazoline (1.0 equiv), 4-(morpholine-4-carbonyl)phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), dioxane/H₂O (3:1), 90°C, 24 h.
  • Yield : 65–70%.

Functionalization with Morpholine-4-Carbonylphenyl Group

Carboxylic Acid Activation and Amide Coupling

The 4-carboxyphenyl substituent on the quinazolinone is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. The resulting acyl chloride is then reacted with morpholine to form the morpholine-4-carbonylphenyl moiety.

Reaction Conditions :

  • 3-(4-Carboxyphenyl)quinazolinone (1.0 equiv), SOCl₂ (3.0 equiv), DCM, reflux, 4 h.
  • Morpholine (2.0 equiv), triethylamine (2.0 equiv), DCM, 0°C to room temperature, 12 h.
  • Yield : 80–85%.

Direct Coupling Using Carbodiimide Reagents

Alternatively, the carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with morpholine.

Reaction Conditions :

  • 3-(4-Carboxyphenyl)quinazolinone (1.0 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv), DMF, 0°C, 1 h.
  • Morpholine (1.2 equiv), room temperature, 24 h.
  • Yield : 75–78%.

Introduction of Sulfanyl Acetamide Side Chain

Thiol Alkylation with Chloroacetamide Derivatives

The thiol group at position 2 of the quinazolinone is alkylated with N-(2-chlorophenyl)-2-chloroacetamide in the presence of a base. This step typically employs potassium carbonate (K₂CO₃) in acetone or DMF.

Reaction Conditions :

  • 3-[4-(Morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-thiol (1.0 equiv), N-(2-chlorophenyl)-2-chloroacetamide (1.2 equiv), K₂CO₃ (2.0 equiv), acetone, reflux, 12 h.
  • Yield : 70–75%.

Azide-Mediated Coupling

In an alternative approach, the thiol is converted to a disulfide intermediate, which is reduced to a thiolate and reacted with 2-bromo-N-(2-chlorophenyl)acetamide.

Reaction Conditions :

  • Quinazolinone thiol (1.0 equiv), H₂O₂ (2.0 equiv), acetic acid, room temperature, 2 h (disulfide formation).
  • NaBH₄ (3.0 equiv), ethanol, 0°C, 1 h (reduction to thiolate).
  • 2-Bromo-N-(2-chlorophenyl)acetamide (1.1 equiv), room temperature, 6 h.
  • Yield : 65–70%.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.34 (s, 1H, NH), 8.45–8.32 (m, 2H, quinazolinone H), 7.89–7.75 (m, 4H, aryl H), 4.21 (s, 2H, SCH₂CO), 3.58–3.42 (m, 8H, morpholine H).
  • IR (KBr) : 1675 cm⁻¹ (C=O, morpholine amide), 1240 cm⁻¹ (C=S).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Optimization and Challenges

Solvent and Temperature Effects

  • Alkylation proceeds optimally in polar aprotic solvents (DMF > acetone > THF).
  • Elevated temperatures (reflux) improve reaction rates but may lead to decomposition.

Side Reactions and Mitigation

  • Disulfide Formation : Minimized by conducting reactions under inert atmosphere.
  • Over-Alkylation : Controlled by using stoichiometric amounts of alkylating agent.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantage
Direct Alkylation (K₂CO₃) 70–75 12 Simplicity, fewer steps
Azide-Mediated Coupling 65–70 9 Avoids thiol oxidation
Suzuki Coupling 65–70 24 Enables late-stage diversification

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. The presence of the quinazoline moiety is associated with various antitumor activities. Research indicates that derivatives of quinazoline can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study demonstrated that compounds similar to N-(2-chlorophenyl)-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancers. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation and survival pathways .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. The morpholine and quinazoline structures are known to enhance the antimicrobial activity against a range of bacterial strains.

Research Findings:
In vitro studies have reported that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the compound can optimize its efficacy .

Inhibitors of Enzymatic Activity

The unique structure of this compound allows it to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.

Application in Diabetes:
Research has indicated that compounds with similar scaffolds can serve as inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This suggests a potential application in developing anti-diabetic medications .

Development of Novel Therapeutics

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Fluorophenyl vs. Chlorophenyl Derivatives

  • N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d): This analog replaces the morpholine-carbonyl group with a 4-fluorophenyl substituent.
  • N-(3-chloro-4-fluorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (CAS 476484-68-1) :
    Features dual chloro- and fluoro-substituents on the phenylacetamide, enhancing hydrophobicity. Molecular formula: C₂₂H₁₄Cl₂FN₃O₂S. This compound’s increased halogenation may improve membrane permeability .

Morpholine-Carbonyl vs. Sulfamoylphenyl Substitutions

  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1) :
    Replaces the morpholine-carbonyl group with a sulfamoylphenyl moiety. The sulfonamide group introduces hydrogen-bonding capacity, which could enhance solubility but reduce lipophilicity. Molecular weight: 501.0 .

Modifications to the Acetamide Side Chain

Allyl and Trimethylphenyl Substituents

  • Molecular formula: C₂₅H₂₂ClN₃O₂S. This modification may reduce metabolic degradation .
  • 2-{[3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide (CAS 525582-59-6): The allyl group on the quinazolinone core adds conformational flexibility, which could influence binding kinetics .

Spectroscopic and Crystallographic Comparisons

NMR and IR Profiles

  • 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a): IR peaks at 3325 cm⁻¹ (NH) and 1664 cm⁻¹ (C=O) align with typical acetamide vibrations. ¹H-NMR shows aromatic protons at δ 7.20–7.92 ppm, comparable to the target compound’s expected shifts .
  • N-(3-chloro-4-fluorophenyl) Analog (CAS 476484-68-1) :
    Distinct ¹H-NMR signals for the 3-chloro-4-fluorophenyl group (δ ~7.00–7.92 ppm) highlight electronic differences versus the 2-chlorophenyl group in the target compound .

Crystal Packing and Hydrogen Bonding

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide : Exhibits R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions. Dihedral angles between aromatic rings range from 54.8° to 77.5°, suggesting variable conformational stability depending on substituents .

Biological Activity

N-(2-chlorophenyl)-2-({3-[4-(morpholine-4-carbonyl)phenyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C28H25ClN4O4SC_{28}H_{25}ClN_{4}O_{4}S and a molecular weight of approximately 549.04 g/mol. The synthesis typically involves several key steps:

  • Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of the Morpholine Moiety : Nucleophilic substitution reactions are commonly used for this step.
  • Attachment of the Chlorophenyl Group : This can be accomplished via Friedel-Crafts acylation or alkylation reactions.

The detailed synthetic route is crucial for ensuring high yield and purity of the final product .

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

Table 1: Anticancer Activity Results

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)12Cell cycle arrest (G1 phase)

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated significant anti-inflammatory effects. In animal models, it reduced inflammation markers and exhibited efficacy comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Assessment

ModelDose (mg/kg)Effectiveness (%)
Carrageenan-induced edema1075
Xylene-induced ear swelling570

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in cell signaling pathways. Research suggests that it may inhibit certain kinases involved in cancer progression and inflammatory responses, leading to reduced cell proliferation and inflammation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.
  • Inflammatory Disease Models : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain, indicating its potential for treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of the quinazolinone core with a morpholine-4-carbonyl-substituted phenyl group via Suzuki-Miyaura cross-coupling (palladium catalysis) .
  • Step 2 : Introduction of the sulfanylacetamide moiety through nucleophilic substitution under basic conditions (e.g., NaH in DMF) .
  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted using Design of Experiments (DoE) to maximize yield (>75%) and purity (>95%) .
    • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethyl acetate/hexane) are standard .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., morpholine carbonyl at δ ~165 ppm) and absence of rotamers .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% verified via reverse-phase C18 column (acetonitrile/water mobile phase) .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling elucidate solid-state behavior and intermolecular interactions?

  • Answer :

  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles and hydrogen-bonding networks (e.g., N–H⋯O interactions between acetamide and quinazolinone groups) .
  • Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing efficiency and stability .
  • DFT Calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) and map electrostatic potential surfaces to identify reactive sites .

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